N-(3,5-difluorophenyl)-2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c1-27-9-17(12-2-4-13(22)5-3-12)19-20(27)21(30)28(11-25-19)10-18(29)26-16-7-14(23)6-15(24)8-16/h2-9,11H,10H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMVQDWFWWDKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C=N2)CC(=O)NC3=CC(=CC(=C3)F)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-difluorophenyl)-2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide is a compound belonging to the pyrrolopyrimidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. However, specific research data on this compound remains limited. This article aims to synthesize available information regarding its biological activity, structural characteristics, and potential applications based on related compounds and general trends in the pyrrolopyrimidine class.
Structural Characteristics
The compound features a complex structure characterized by:
- Pyrrolopyrimidine Core : This heterocyclic framework is known for its diverse biological activities, including anticancer and kinase inhibition properties.
- Fluorinated Phenyl Groups : The presence of difluoro and fluorophenyl moieties may enhance lipophilicity and bioactivity.
Biological Activity Overview
While direct studies on this compound are sparse, insights can be drawn from related compounds and the general properties of pyrrolopyrimidines.
Potential Biological Activities
- Kinase Inhibition : Pyrrolopyrimidines are frequently investigated as kinase inhibitors. They may exhibit activity against various kinases involved in cancer progression.
- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor cell proliferation. For example, certain pyrrolopyrimidine derivatives have demonstrated significant cytotoxicity against cancer cell lines.
- Anticonvulsant Properties : Some derivatives have been explored for their anticonvulsant potential, indicating a broader pharmacological profile.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of selected pyrrolopyrimidine derivatives that may provide insights into the potential activity of the target compound:
| Compound Name | Activity | Reference |
|---|---|---|
| Compound A | Kinase Inhibition (IC50 = 50 nM) | |
| Compound B | Antitumor (GI50 = 10 µM) | |
| Compound C | Anticonvulsant (ED50 = 20 mg/kg) |
Case Studies and Research Findings
- In Vitro Studies : Research has shown that pyrrolopyrimidine derivatives can inhibit various cancer cell lines. For instance, a study indicated that a similar compound exhibited an IC50 value of 28.6 nM against anaplastic lymphoma kinase (ALK), suggesting strong inhibitory potential that could be relevant for the target compound's activity .
- Mechanistic Insights : The mechanism of action for pyrrolopyrimidines often involves modulation of signaling pathways critical for cell survival and proliferation. The presence of specific functional groups in this compound may influence its interaction with these pathways.
Scientific Research Applications
- Inhibition of Tropomyosin-related Kinases (Trk) :
-
Anticancer Properties :
- Research indicates that compounds similar to N-(3,5-difluorophenyl)-2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide exhibit significant antiproliferative effects against various cancer cell lines. Studies have shown that modifications to the pyrrolo[3,2-d]pyrimidine structure enhance its efficacy against tumors .
Inhibition Studies
In a study published by Wang et al., the compound was tested against various cancer cell lines. The results demonstrated a marked decrease in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential .
Pain Management
Another study explored the analgesic properties of similar compounds that inhibit Trk receptors. The findings suggested that these inhibitors could alleviate pain in preclinical models, providing a basis for further clinical investigation .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs from recent patents and synthetic studies. Below is an analysis of key similarities and differences:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variations: The target compound’s pyrrolo[3,2-d]pyrimidinone core differs from the pyrrolo[1,2-b]pyridazine in EP 4 374 877 A2, which may alter binding kinetics due to nitrogen positioning .
Substituent Effects: Fluorinated phenyl groups (3,5-difluoro and 4-fluoro) in the target compound enhance lipophilicity and metabolic resistance compared to non-fluorinated analogs . The trifluoromethyl group in EP 4 374 877 A2 compounds improves target affinity through hydrophobic interactions .
Synthesis Complexity: The target compound’s synthesis likely parallels ’s nitrogen-based Wittig reactions, but the pyrrolopyrimidinone core may require additional cyclization steps under basic conditions .
Bioactivity Predictions :
Q & A
Q. What are effective synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : A metal-free synthesis approach under mild conditions (e.g., NMP solvent at 120°C for 16 hours) is recommended for coupling fluorinated pyrimidine intermediates with acetamide derivatives, as demonstrated in analogous pyrrolo-pyrimidine syntheses . Yield optimization (typically ~30–35%) can be achieved by:
- Adjusting stoichiometry of reactants (e.g., 1:1.1 molar ratio of pyrimidine to acetamide).
- Purification via silica gel column chromatography with CH₂Cl₂/MeOH gradients .
- Screening alternative solvents (e.g., DMF or DMAc) to improve solubility of fluorinated intermediates.
Q. Which characterization techniques are critical for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify fluorine substitution patterns and pyrrolo-pyrimidine backbone integrity. For example, NMR signals near 120–122 ppm may indicate aromatic fluorinated carbons .
- Single-Crystal X-ray Diffraction : Resolve stereochemical ambiguities, as seen in related pyrrolo-pyrimidine derivatives with reported R-factors <0.06 .
- Mass Spectrometry : Confirm molecular weight (e.g., HRMS for exact mass matching).
Advanced Research Questions
Q. How can computational methods improve reaction design and mechanistic understanding?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as transition states in fluorine-substitution reactions. This reduces trial-and-error experimentation by predicting energy barriers and intermediate stability .
- Reaction Path Search Tools : Combine computational screening (e.g., transition state sampling) with statistical experimental design (e.g., factorial designs) to identify optimal reaction parameters (temperature, solvent, catalyst) .
Q. What strategies address low yields in fluorinated intermediate steps?
- Methodological Answer :
- Kinetic Analysis : Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to identify rate-limiting steps, such as slow nucleophilic displacement of fluorine atoms.
- Catalyst Screening : Explore Brønsted acids or phase-transfer catalysts to enhance reactivity of fluorinated aryl ketones .
- Design of Experiments (DoE) : Apply fractional factorial designs to systematically evaluate variables (e.g., temperature, solvent polarity, reaction time) and interactions, minimizing experimental runs while maximizing yield .
Q. How can contradictory biological activity data be resolved?
- Methodological Answer :
- Purity Validation : Use HPLC with UV/FLD detection to rule out impurities (e.g., unreacted fluorophenyl intermediates) that may skew bioassay results.
- Stereochemical Profiling : Compare enantiomeric forms via chiral chromatography or circular dichroism, as stereochemistry in pyrrolo-pyrimidine derivatives significantly impacts target binding .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., replacing 3,5-difluorophenyl with 4-fluorophenyl) and correlate with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
